N-cyclopentyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
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Description
This compound is a complex organic molecule that contains a cyclopentyl group, a methoxybenzyl group, and a piperazinyl group. It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopentyl group might be introduced via a reaction with cyclopentylamine, and the methoxybenzyl group might be introduced via a reaction with 2-methoxybenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would form a five-membered ring, while the piperazinyl group would form a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetamide group, which is polar and can participate in hydrogen bonding. The methoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the ability of the piperazine ring to form hydrogen bonds could make the compound soluble in polar solvents .Mechanism of Action
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-9-5-2-6-14(17)13-22-11-10-20-19(24)16(22)12-18(23)21-15-7-3-4-8-15/h2,5-6,9,15-16H,3-4,7-8,10-13H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKVHYAJWXZEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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